
tert-Butyl (5-iodopyrazin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-iodopyrazin-2-yl)carbamate is an organic compound with the molecular formula C9H12IN3O2. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a tert-butyl carbamate protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
The synthesis of tert-Butyl (5-iodopyrazin-2-yl)carbamate typically involves the iodination of a pyrazine derivative followed by the introduction of the tert-butyl carbamate group. One common method involves the reaction of 5-iodopyrazine-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Analyse Des Réactions Chimiques
tert-Butyl (5-iodopyrazin-2-yl)carbamate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
tert-Butyl (5-iodopyrazin-2-yl)carbamate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors in the body.
Biological Studies: It is employed in studies investigating the biological activity of pyrazine derivatives, including their antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of tert-Butyl (5-iodopyrazin-2-yl)carbamate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The tert-butyl carbamate group can protect the amine functionality during synthetic transformations, which can later be deprotected to reveal the active amine . The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its target .
Comparaison Avec Des Composés Similaires
tert-Butyl (5-iodopyrazin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5-bromopyrazin-2-yl)carbamate: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the different halogen.
tert-Butyl (5-chloropyrazin-2-yl)carbamate: Contains a chlorine atom, which is smaller and less reactive than iodine, leading to different chemical behavior.
tert-Butyl (5-fluoropyrazin-2-yl)carbamate: Features a fluorine atom, which can significantly alter the electronic properties and biological activity of the compound.
Propriétés
Formule moléculaire |
C9H12IN3O2 |
|---|---|
Poids moléculaire |
321.11 g/mol |
Nom IUPAC |
tert-butyl N-(5-iodopyrazin-2-yl)carbamate |
InChI |
InChI=1S/C9H12IN3O2/c1-9(2,3)15-8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H,12,13,14) |
Clé InChI |
FRWAWUDDUGYOLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CN=C(C=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


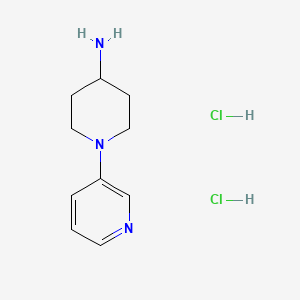
![3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13500374.png)

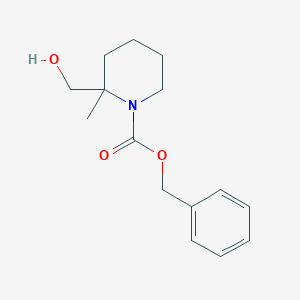
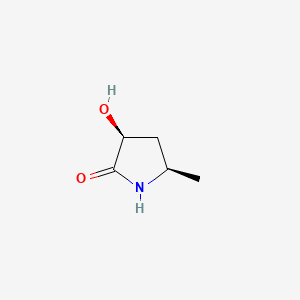

![Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13500389.png)
![2-[(6-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B13500401.png)
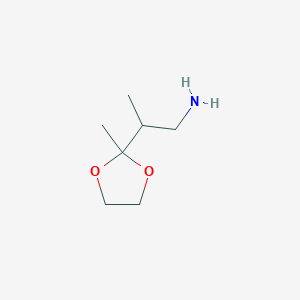
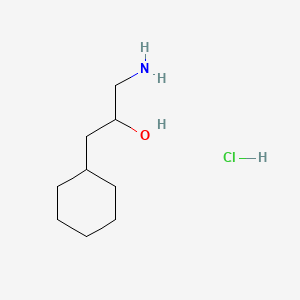

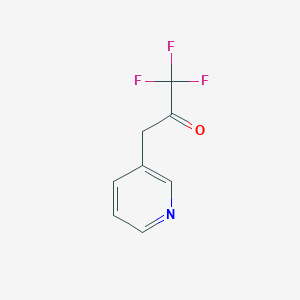
![1-[(Prop-2-EN-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13500430.png)
amine hydrochloride](/img/structure/B13500443.png)
